

# A Comparative Crystallographic Analysis of Iodinated Pyrazole Derivatives

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## Compound of Interest

Compound Name: *Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate*

Cat. No.: *B1320597*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structures of two classes of iodinated pyrazole derivatives: 4-iodo-1H-pyrazole and a series of 5-iodo-1-arylpyrazoles. The introduction of an iodine atom to the pyrazole scaffold is of significant interest in medicinal chemistry, as it provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery. Understanding the solid-state structure of these intermediates is crucial for rational drug design and the development of new synthetic methodologies. This guide presents key crystallographic data, detailed experimental protocols for their synthesis and crystallization, and a visualization of a relevant biological signaling pathway where such compounds show inhibitory activity.

## Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for 4-iodo-1H-pyrazole and a selection of 5-iodo-1-arylpyrazoles. This data allows for a direct comparison of their solid-state structures, revealing differences in crystal packing and molecular geometry.

Table 1: Crystallographic Data for 4-iodo-1H-pyrazole

Parameter	Value
Empirical Formula	C <sub>3</sub> H <sub>3</sub> IN <sub>2</sub>
Formula Weight	193.97
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	5.867(2)
b (Å)	9.771(3)
c (Å)	9.873(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	565.3(3)
Z	4
Supramolecular Motif	Catemerical Chain

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) via a recent publication[1].

Table 2: Crystallographic Data for Selected 5-iodo-1-arylpyrazoles

Compound	Empirical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	CCDC No.
1	C <sub>14</sub> H <sub>13</sub> BrIN O <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /c	10.33 23(4)	12.33 61(4)	13.56 59(5)	90	109.1 35(4)	90	2048 777
2	C <sub>15</sub> H <sub>15</sub> BrIN O <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /c	10.26 76(3)	12.51 86(4)	14.28 82(5)	90	109.1 10(3)	90	2048 778
3	C <sub>15</sub> H <sub>15</sub> ClIN O <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /c	10.25 27(4)	12.49 38(5)	14.05 05(6)	90	109.2 08(4)	90	2048 779
4	C <sub>16</sub> H <sub>17</sub> BrIN O <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /n	10.08 91(4)	12.87 15(5)	14.61 90(6)	90	108.6 25(4)	90	2048 780
5	C <sub>14</sub> H <sub>12</sub> Br <sub>2</sub> l N <sub>2</sub> O <sub>4</sub>	Triclinic	P-1	8.163 3(3)	10.12 64(4)	11.83 22(5)	107.8 28(4)	96.53 8(3)	99.53 9(3)	2048 781
6	C <sub>14</sub> H <sub>12</sub> Cl <sub>2</sub> l N <sub>2</sub> O <sub>4</sub>	Triclinic	P-1	8.120 1(3)	10.09 11(4)	11.75 84(4)	107.6 97(3)	96.34 0(3)	99.51 0(3)	2048 782

Data extracted from Popa et al., Crystals 2020, 10, 1125. Detailed bond lengths and angles are available in the supplementary information of the publication and from the CCDC.

## Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared iodinated pyrazole derivatives are provided below.

## Synthesis and Crystallization of 4-iodo-1H-pyrazole

**Synthesis:** A common method for the synthesis of 4-iodopyrazole is the direct iodination of pyrazole.

- **Reaction Setup:** To a solution of pyrazole (1.0 mmol) in glacial acetic acid (1 mL), a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL) is added.
- **Reaction Conditions:** The resulting mixture is heated at 80 °C overnight.
- **Work-up:** The solution is cooled to room temperature, diluted with dichloromethane (60 mL), and washed sequentially with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (2 x 5 mL) and saturated aqueous NaHCO<sub>3</sub> (2 x 5 mL).
- **Isolation:** The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude 4-iodopyrazole can be purified by column chromatography on silica gel.

**Crystallization:** Single crystals of 4-iodo-1H-pyrazole suitable for X-ray diffraction can be obtained by sublimation of the purified product.<sup>[1]</sup>

## Synthesis and Crystallization of 5-iodo-1-arylpyrazoles

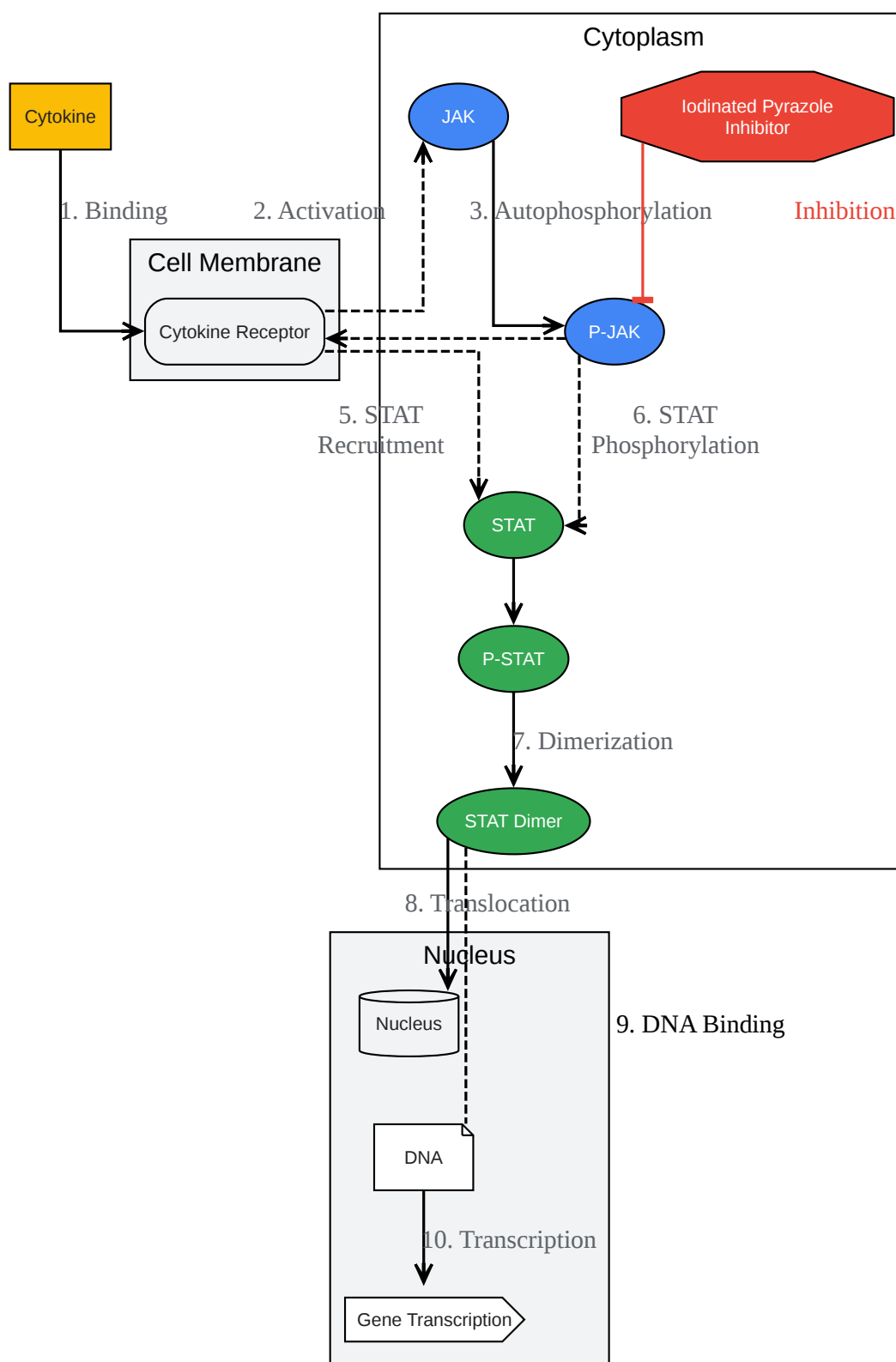
**Synthesis:** The 5-iodo-1-arylpyrazoles listed in Table 2 were synthesized via a 1,3-dipolar cycloaddition reaction.

- **Reaction:** The corresponding 4-iodosydnone is reacted with dimethyl acetylenedicarboxylate.
- **Purification:** The resulting 5-iodo-1-arylpyrazole derivatives are purified by standard chromatographic techniques.

**Crystallization:** Suitable single crystals for X-ray diffraction were grown by slow evaporation from either acetonitrile or a mixture of ethanol and dichloromethane (1:2 v/v).

## Visualization of a Relevant Signaling Pathway

Iodinated pyrazole derivatives are of significant interest as scaffolds for the development of kinase inhibitors. These inhibitors often target key signaling pathways implicated in diseases such as cancer and inflammation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for which pyrazole-based inhibitors have been developed.



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## References

- 1. researchgate.net [researchgate.net]
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